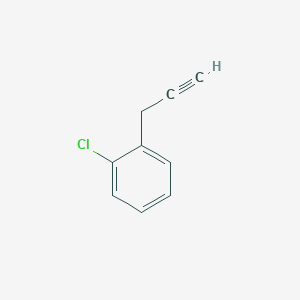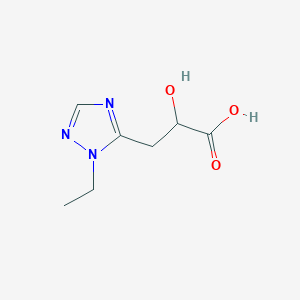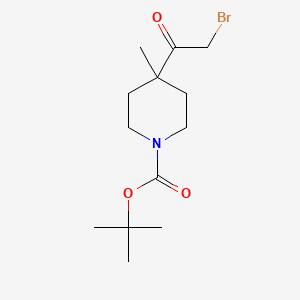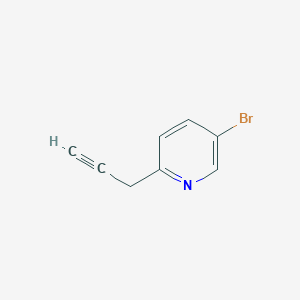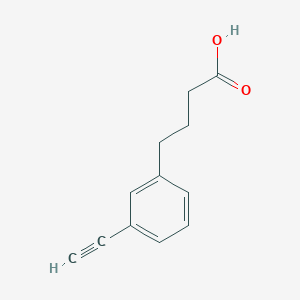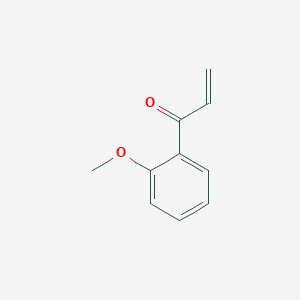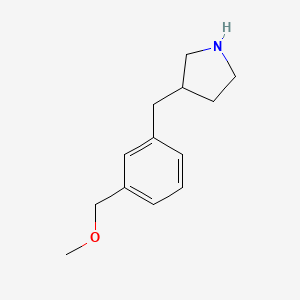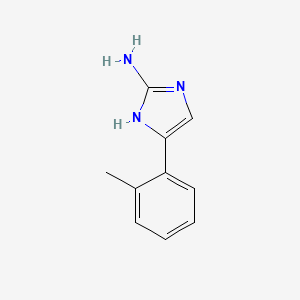
(1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methylpyridin-3-yl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with a cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The methyl group on the pyridine ring can be a site for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, it serves as a ligand for studying receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, influencing signal transduction pathways and altering cellular responses.
類似化合物との比較
(1-(4-Methylpyridin-3-YL)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(4-Methylpyridin-3-YL)cyclopropyl)acetic acid: Contains an acetic acid moiety instead of a methanamine group.
Uniqueness: The presence of the methanamine group in (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
[1-(4-methylpyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c1-8-2-5-12-6-9(8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |
InChIキー |
FCXMIVPNSRHIJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



